molecular formula C15H24O5 B601293 アルテニモール CAS No. 131175-87-6

アルテニモール

カタログ番号: B601293
CAS番号: 131175-87-6
分子量: 284.36
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antimalarial Applications

Dihydroartemisinin is primarily recognized for its potent antimalarial activity. It is a key component of artemisinin-based combination therapies (ACTs), which are the frontline treatments for malaria.

Case Studies

  • A study demonstrated that dihydroartemisinin combined with piperaquine showed high efficacy against multidrug-resistant malaria strains, with a significant reduction in parasitemia observed in treated patients compared to controls .
  • Another investigation highlighted the potential of dihydroartemisinin in combination with atovaquone to enhance treatment outcomes for artemisinin-resistant malaria parasites .
Study Combination Efficacy Notes
Mok et al., 2021Dihydroartemisinin + AtovaquoneEnhanced efficacy against resistant strainsSynergistic effects observed
Isnawati et al., 2023Dihydroartemisinin + PiperaquineHigh bioequivalence in treatmentPilot study on bioavailability

Cancer Treatment

Emerging research indicates that dihydroartemisinin possesses anticancer properties, making it a candidate for cancer therapy.

Case Studies

  • A study involving liposomal formulations of dihydroartemisinin combined with epirubicin showed enhanced cytotoxic effects against breast cancer cells while reducing cardiotoxicity associated with epirubicin .
  • Another investigation confirmed that dihydroartemisinin could sensitize cancer cells to chemotherapeutic agents, improving overall treatment efficacy .
Study Combination Cancer Type Outcome
MDPI Study, 2018Dihydroartemisinin + EpirubicinBreast CancerEnhanced efficacy with reduced side effects
MDPI Review, 2020Dihydroartemisinin aloneVarious cancersInduction of apoptosis and autophagy

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of dihydroartemisinin, particularly in neurodegenerative diseases such as Alzheimer's disease.

Case Studies

  • Research indicated that dihydroartemisinin treatment improved cognitive function and memory deficits in animal models of Alzheimer's disease by restoring autophagic flux .
  • Another study found that dihydroartemisinin could mitigate oxidative stress and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Study Disease Model Outcome Mechanism
PubMed Study, 2020Alzheimer's Disease ModelImproved cognitive functionIncreased amyloid clearance
PMC Study, 2019Neuronal Cell CultureReduced oxidative stressModulation of apoptotic pathways

準備方法

アルテニモールは、アルテミシニンの還元によって合成されます。このプロセスでは、エタノール溶液中で水素化ホウ素ナトリウム(NaBH4)を還元剤として使用します。 反応は通常、室温で行われ、ジヒドロアルテミシニンが生成されます 工業生産方法では、通常、半合成経路が用いられ、アルテミシニンが最初にArtemisia annuaから抽出され、その後化学的に改変されてアルテニモールが生成されます .

化学反応の分析

アルテニモールは、以下のようないくつかの種類の化学反応を起こします。

    酸化: アルテニモールは、酸化されてアルテミシニン誘導体を形成することができます。

    還元: アルテミシニンからアルテニモールへの還元は、一般的な反応です。

    置換: アルテニモールは、置換反応を起こしてさまざまな誘導体を形成することができます。

これらの反応に使用される一般的な試薬には、還元には水素化ホウ素ナトリウム、酸化には過酸化水素などがあります これらの反応から生成される主な生成物は、通常、他のアルテミシニン誘導体であり、母体の化合物の抗マラリア性を保持しています .

科学研究への応用

アルテニモールは、科学研究に幅広く応用されています。

類似化合物との比較

生物活性

Dihydroartemisinin (DHA) is an active metabolite derived from artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua). Originally developed as an antimalarial drug, DHA has gained attention for its potential anticancer properties and its role in modulating immune responses. This article provides a comprehensive examination of the biological activity of DHA, focusing on its mechanisms of action, efficacy in various conditions, and relevant case studies.

DHA exhibits a multifaceted mechanism of action, which includes:

  • Induction of Apoptosis : DHA triggers programmed cell death in various cancer cell lines by activating caspases and increasing nucleosomal DNA fragmentation. In canine osteosarcoma cell lines, DHA demonstrated IC50 values ranging from 8.7 to 43.6 µM, indicating effective cytotoxicity .
  • Reactive Oxygen Species (ROS) Generation : DHA promotes oxidative stress by inducing excessive ROS production, which is critical for its anticancer effects. This oxidative stress leads to cellular damage and apoptosis in tumor cells .
  • Cell Cycle Arrest : DHA causes G0/G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation. This effect has been observed in multiple cancer types, including rhabdomyosarcoma and pancreatic cancer .
  • Inhibition of mTOR Pathway : Research indicates that DHA inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and survival. This inhibition occurs at concentrations that are pharmacologically achievable .

Case Studies

  • Canine Osteosarcoma : A study evaluated the effects of DHA on four canine osteosarcoma cell lines. The treatment resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent for this aggressive cancer type .
  • Rhabdomyosarcoma : DHA was shown to inhibit the proliferation of rhabdomyosarcoma cells while inducing apoptosis through mTORC1 inhibition. This suggests that DHA could serve as a novel anticancer agent for pediatric tumors .
  • Pancreatic Cancer : DHA has been reported to exert beneficial effects against pancreatic cancer cells through multiple mechanisms, including apoptosis induction and ROS generation .

Summary of Findings

Study FocusCell TypeIC50 (µM)Mechanism of Action
Canine OsteosarcomaD17, OSCA2, OSCA16, OSCA508.7 - 43.6Apoptosis induction, ROS generation
RhabdomyosarcomaRh30 and RD<3mTORC1 inhibition
Pancreatic CancerPancreatic cellsNot specifiedApoptosis induction, multi-mechanism action

Safety Profile and Side Effects

While DHA is generally considered safe for use in malaria treatment, some studies have raised concerns about potential adverse effects when used in combination therapies. A notable case reported sudden unexplained death following dihydroartemisinin-piperaquine administration; however, these events appear to be rare . The median pooled risk estimate for such occurrences was found to be 1 in 757,950 .

特性

IUPAC Name

(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDCWCLMFKKGEE-HVDUHBCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes.
Record name Artenimol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

71939-50-9
Record name Artenimol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Melting Point

164-165
Record name Artenimol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。